molecular formula C8H12Cl2N4 B1414256 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 93113-10-1

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B1414256
CAS No.: 93113-10-1
M. Wt: 235.11 g/mol
InChI Key: OKIWZIRLJATVRH-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . Additionally, it interacts with adenosine receptors and myeloperoxidase, affecting their signaling pathways and enzymatic activities . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA, and intercalates between the base pairs, disrupting the DNA structure and inhibiting replication . This compound also inhibits enzymes like c-Met kinase by binding to their active sites, preventing substrate interaction and subsequent enzymatic activity . These molecular interactions lead to changes in gene expression and cellular functions, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It may undergo degradation in certain environments, leading to a decrease in its efficacy. Long-term studies have revealed that prolonged exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it affects the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazolopyridine moiety can be substituted with different functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific kinase inhibitory profile and its potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIWZIRLJATVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 5
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 6
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

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